6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as amino, difluoromethoxy, and carbonitrile enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Biochemical Pathways
It’s known that the compound has a wide variety of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-HIV, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects . The downstream effects of these pathways are complex and are currently under investigation.
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its involvement in multiple biochemical pathways . It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-HIV, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-(difluoromethoxy)benzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile in the presence of a base such as piperidine can yield the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization and formation of the pyrano[2,3-c]pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules. It can be used in the study of enzyme kinetics and receptor-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it suitable for use in various chemical processes and manufacturing applications.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both difluoromethoxy and carbonitrile groups enhances its chemical reactivity and potential for diverse applications. Additionally, its pyrano[2,3-c]pyrazole core provides a versatile scaffold for further functionalization and exploration in various fields of research.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-12-17-18(13-7-9-15(10-8-13)28-21(22)23)16(11-24)19(25)29-20(17)27(26-12)14-5-3-2-4-6-14/h2-10,18,21H,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYRQXFEPVYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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